

4-Decyloxybenzaldehyde CAS number 24083-16-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837

[Get Quote](#)

An In-depth Technical Guide to **4-Decyloxybenzaldehyde** (CAS: 24083-16-7)

Abstract

This technical guide provides a comprehensive overview of **4-Decyloxybenzaldehyde**, a long-chain alkoxy-substituted aromatic aldehyde. With the CAS number 24083-16-7, this compound serves as a valuable intermediate in the synthesis of liquid crystals, polymers, and, notably, biologically active molecules for drug discovery. This document details its physicochemical properties, spectroscopic profile, a standard synthesis protocol, and explores its potential applications in medicinal chemistry, drawing on data from structurally similar compounds. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed data, experimental procedures, and visualizations of relevant biological pathways.

Physicochemical Properties

4-Decyloxybenzaldehyde is a combustible liquid characterized by a long C10 alkyl chain attached to a benzaldehyde moiety via an ether linkage.^[1] This structure imparts significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of derivative compounds. The core data for this compound are summarized below.

Property	Value	Source
CAS Number	24083-16-7	[1] [2]
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1] [2]
Molecular Weight	262.39 g/mol	[2]
IUPAC Name	4-(decyloxy)benzaldehyde	[1] [2]
Synonyms	p-Decyloxybenzaldehyde, 4-n-Decyloxybenzaldehyde	[1]
Physical Form	Liquid	
Boiling Point (Predicted)	691.10 K (417.95 °C)	[3]
Melting Point (Predicted)	384.52 K (111.37 °C)	[3]
logP (Predicted)	5.019	[3]
Water Solubility (log ₁₀ WS, Predicted)	-5.60	[3]
SMILES	CCCCCCCCCCOC1=CC=C(C=C1)C=O	[1] [2]
InChI Key	WOSYBKJRUQJISL-UHFFFAOYSA-N	[1] [2]

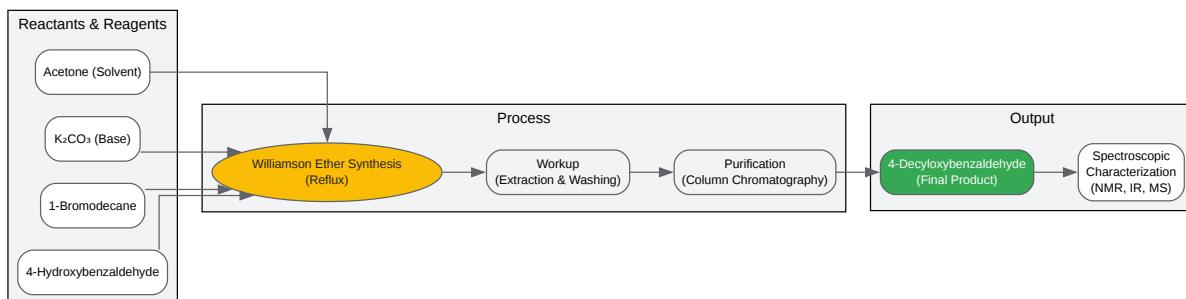
Synthesis and Purification

The most common and straightforward method for synthesizing **4-Decyloxybenzaldehyde** is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a decyl halide, such as 1-bromodecane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 4-hydroxybenzaldehyde
- 1-bromodecane


- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
- Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
- Add 1-bromodecane (1.1 eq) to the reaction mixture.
- Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude residue in dichloromethane and wash sequentially with water, saturated $NaHCO_3$ solution, and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure **4-Decyloxybenzaldehyde**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis and purification of **4-Decyloxybenzaldehyde**.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **4-Decyloxybenzaldehyde**. While specific experimental data is proprietary to manufacturers, a typical spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for the neat liquid sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3070-3030	C-H Stretch	Aromatic
~2925 & 2855	C-H Stretch	Aliphatic (Decyl chain)
~2830 & 2730	C-H Stretch (Fermi doublet)	Aldehyde
~1705	C=O Stretch	Aromatic Aldehyde
~1600 & 1580	C=C Stretch	Aromatic Ring
~1260 & 1025	C-O Stretch	Aryl-Alkyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

¹H NMR (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.88	s	1H	Aldehyde (-CHO)
~7.82	d	2H	Aromatic (ortho to -CHO)
~6.99	d	2H	Aromatic (ortho to -OR)
~4.04	t	2H	-O-CH ₂ -
~1.81	p	2H	-O-CH ₂ -CH ₂ -
~1.47-1.26	m	12H	-(CH ₂) ₆ -

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Predicted):

Chemical Shift (δ , ppm)	Assignment
~190.8	Aldehyde (C=O)
~164.2	Aromatic C-O
~132.0	Aromatic CH (ortho to -CHO)
~129.9	Aromatic C-CHO
~114.8	Aromatic CH (ortho to -OR)
~68.5	-O-CH ₂ -
~31.9, 29.5, 29.3, 29.1, 26.0, 22.7	Decyl Chain (-CH ₂ -)

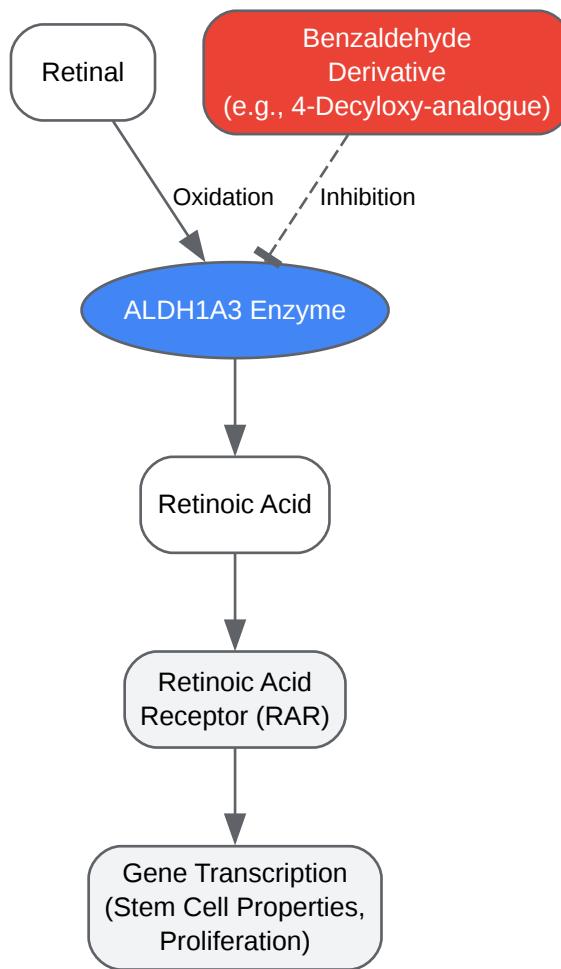
| ~14.1 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Protocol: Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of the sample is injected into the GC for separation before entering the mass spectrometer.

Expected Fragmentation:

- M⁺ (Molecular Ion): m/z = 262.4
- Base Peak: Likely m/z = 121, corresponding to the 4-hydroxybenzyl cation fragment after cleavage of the decyl chain.
- Other significant fragments would arise from the cleavage of the decyl alkyl chain.

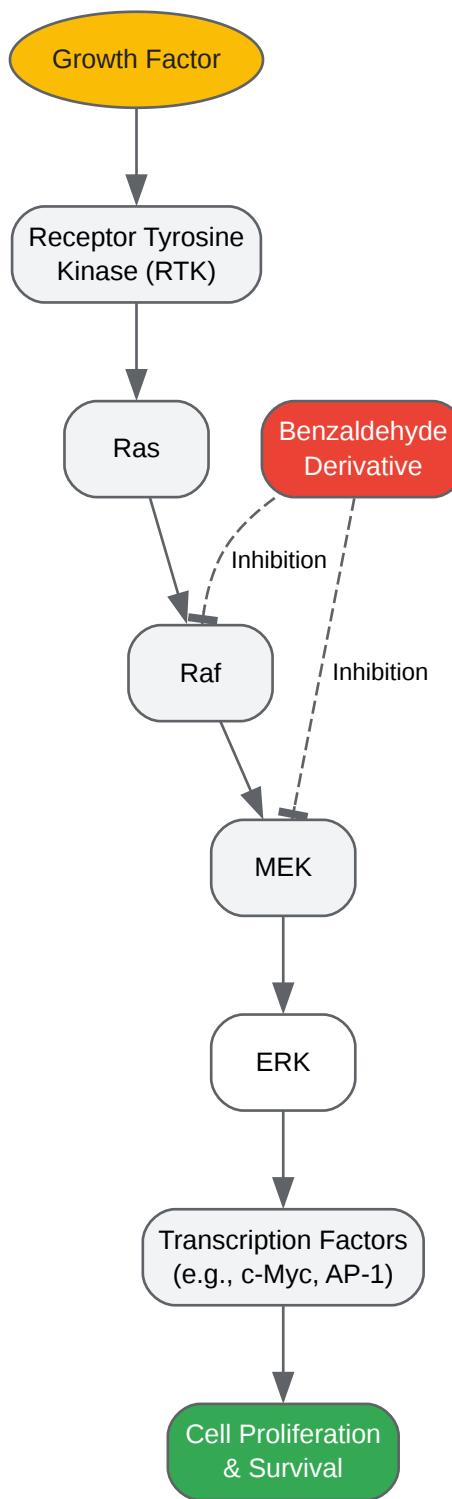

Applications in Drug Development and Biological Activity

While direct studies on **4-Decyloxybenzaldehyde** are limited, the broader class of alkoxy-substituted benzaldehydes serves as a versatile scaffold in medicinal chemistry.^[8] The aldehyde group is a key functional handle for creating more complex molecules like Schiff

bases, chalcones, and other derivatives with diverse biological activities. The long decyl chain can enhance membrane permeability and interaction with lipophilic binding pockets.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Structurally similar benzyloxybenzaldehyde derivatives are known inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.^{[9][10]} ALDH1A3 is overexpressed in several cancers and is linked to cancer stem cell survival and chemoresistance. Inhibition of this enzyme is a promising strategy for anticancer therapy. It is plausible that **4-Decyloxybenzaldehyde** derivatives could be designed to target this pathway.



[Click to download full resolution via product page](#)

Diagram 2: Potential inhibition of the ALDH1A3 pathway by benzaldehyde derivatives.

Modulation of Cancer Signaling Pathways

Benzaldehyde itself has been reported to suppress multiple oncogenic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[11] These pathways are critical regulators of cell proliferation, survival, and differentiation. Derivatives of **4-Decyloxybenzaldehyde** could be explored for similar inhibitory activities, with the decyloxy group potentially enhancing cellular uptake and potency.

[Click to download full resolution via product page](#)

Diagram 3: General inhibitory effect of benzaldehydes on the MAPK/ERK signaling pathway.

Autophagy Induction via Sonic Hedgehog (Shh) Pathway

Recent studies have shown that benzaldehyde can stimulate autophagy in brain astrocytes through the Sonic Hedgehog (Shh) signaling pathway.[\[12\]](#) This suggests potential applications in neurodegenerative diseases where the clearance of protein aggregates via autophagy is beneficial.

Safety and Handling

Safety Profile:

- Hazard Classification: Combustible liquid.
- Water Hazard: WGK 3 - highly hazardous to water.
- General Handling: Based on data for similar alkoxy benzaldehydes, this compound should be handled with care. It may cause skin and eye irritation.[\[13\]](#) Avoid inhalation and ingestion. Use in a well-ventilated area, preferably a fume hood.
- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#) Keep away from heat and sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Decyloxybenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemeo.com [chemeo.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.fr [fishersci.fr]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Decyloxybenzaldehyde CAS number 24083-16-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329837#4-decyloxybenzaldehyde-cas-number-24083-16-7-properties\]](https://www.benchchem.com/product/b1329837#4-decyloxybenzaldehyde-cas-number-24083-16-7-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com